Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Description

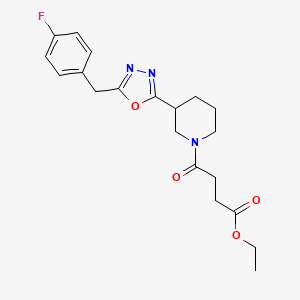

Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a heterocyclic compound featuring a piperidine core linked to a 1,3,4-oxadiazole ring substituted with a 4-fluorobenzyl group and an ethyl 4-oxobutanoate side chain. The 1,3,4-oxadiazole moiety is known for its electron-deficient aromatic system, contributing to metabolic stability and bioactivity, while the 4-fluorobenzyl group enhances lipophilicity and target binding via halogen interactions .

Properties

IUPAC Name |

ethyl 4-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-2-27-19(26)10-9-18(25)24-11-3-4-15(13-24)20-23-22-17(28-20)12-14-5-7-16(21)8-6-14/h5-8,15H,2-4,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUYFOMUDDOINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127057 | |

| Record name | Ethyl 3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-γ-oxo-1-piperidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171148-80-3 | |

| Record name | Ethyl 3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-γ-oxo-1-piperidinebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171148-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-γ-oxo-1-piperidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate (CAS Number: 1334368-44-3) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, characterization, and biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 314.30 g/mol. The structure features a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through various chemical transformations. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the oxadiazole family. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 (Fibrosarcoma) | 19.56 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | Not specified | Cell cycle arrest |

| A549 (Lung Carcinoma) | Not specified | Apoptosis induction |

The mechanism of action often involves apoptosis induction through caspase activation and cell cycle arrest at specific phases . For example, in one study, the compound induced apoptosis in HT-1080 cells by activating caspase-3/7 and causing cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to anticancer properties, derivatives of oxadiazole compounds have shown promising antimicrobial activities. A study evaluated various 1,3,4-oxadiazole derivatives against a range of bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| CT1-69 | E. coli | 21 |

| CT1-115 | S. aureus | 25 |

These compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Case Studies

Several case studies have investigated the biological activity of oxadiazole derivatives:

- Cytotoxicity in Cancer Cells : A study on a series of oxadiazole derivatives found that certain compounds exhibited IC50 values ranging from 14 to 25 µM across various cancer cell lines, indicating significant cytotoxicity .

- Antimicrobial Efficacy : Another study explored the efficacy of oxadiazole derivatives against Mycobacterium bovis, revealing strong inhibition in both active and dormant states .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a piperidine ring linked to a 1,3,4-oxadiazole moiety and an ethyl ester functional group. The presence of the fluorobenzyl group enhances its pharmacological properties by increasing lipophilicity and biological activity.

Scientific Research Applications

-

Pharmacological Studies

- Antitumor Activity : Compounds containing oxadiazole derivatives have shown promising antitumor activity. Ethyl 4-(3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effective inhibition of growth, which suggests potential use in treating infections.

-

Neuropharmacology

- Cognitive Enhancement : The piperidine component of the compound is known for its neuroprotective effects. Studies have explored its role in enhancing cognitive functions and protecting neurons from oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

-

Analgesic Effects

- Pain Management : Preliminary studies have suggested that this compound may possess analgesic properties. Its mechanism might involve modulation of pain pathways, potentially offering a new avenue for pain management therapies.

-

Antitumor Efficacy Study

- A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various oxadiazole derivatives, including this compound). The results indicated a significant reduction in tumor size in in vivo models when administered at specific dosages over a period of time.

-

Neuroprotective Action

- In a study focusing on neuroprotective agents, this compound was tested on neuronal cell lines subjected to oxidative stress. The findings revealed that it significantly reduced cell death compared to control groups, indicating its potential as a neuroprotective agent.

-

Antimicrobial Activity Testing

- A comprehensive antimicrobial susceptibility test was conducted against several bacterial strains (e.g., E. coli, S. aureus). The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogues differ in substituents on the oxadiazole, piperidine, or ester groups. Key comparisons include:

Key Observations :

- The 4-fluorobenzyl group in the target compound improves membrane permeability compared to non-fluorinated analogues .

- The oxadiazole ring’s electron-withdrawing nature enhances resistance to enzymatic degradation compared to triazole or thiadiazole derivatives .

Physicochemical Properties

Hypothetical data based on structural analogues:

Notes:

- The 4-fluorobenzyl group increases LogP, favoring blood-brain barrier penetration compared to unsubstituted benzyl analogues.

- The ethyl ester group enhances metabolic stability over methyl esters, as seen in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.